3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide
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Overview
Description
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide is a complex organic compound with significant applications in various fields, including agriculture and pharmaceuticals. This compound is known for its unique structural features, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the cyclopropane derivative with the thiazole moiety under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid: Shares a similar cyclopropane core but differs in functional groups.
Cyfluthrin: A pyrethroid insecticide with a similar cyclopropane structure.
Cypermethrin: Another pyrethroid with structural similarities.
Uniqueness
The uniqueness of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide lies in its combination of the dichloroethenyl group and the thiazole moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C17H15Cl2N3O5S2 |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H15Cl2N3O5S2/c1-17(2)11(7-12(18)19)14(17)15(23)21-16-20-8-13(28-16)29(26,27)10-5-3-9(4-6-10)22(24)25/h3-8,11,14H,1-2H3,(H,20,21,23) |
InChI Key |
FPFQVQKYBIUHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=C(Cl)Cl)C |
Origin of Product |
United States |
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